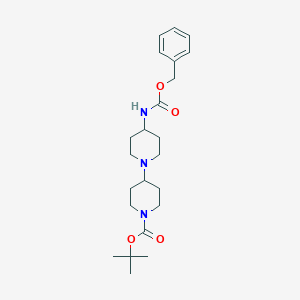

t-Butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “t-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate” is a heterocyclic organic compound . It appears as a colourless oil .

Synthesis Analysis

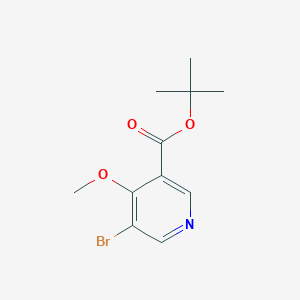

While specific synthesis information for “t-Butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate” was not found, similar compounds such as “t-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate” and “4,4’-Di-tert-butyl-2,2’-bipyridyl” have been synthesized for experimental and research use .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy . For instance, the structure of “2,4-Ditert butyl phenol” was confirmed through GC–MS analysis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, the thermal decomposition of “di-tert-butyl peroxide” has been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “4-tert-Butylcyclohexanone” has a melting point range of 62 - 69 °C and a boiling point range of 218.6 - 224 °C .Wissenschaftliche Forschungsanwendungen

- Cα-tetrasubstituted α-amino acids play a crucial role in designing peptide mimetics with stable secondary structures. This compound’s ability to rigidify the peptide backbone makes it valuable for creating bioactive peptides and protein-based therapeutics .

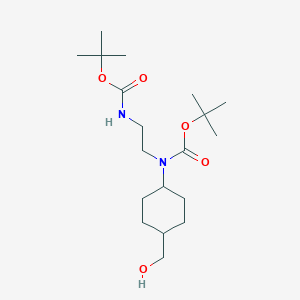

- The tert-butyl ester and Cbz (benzyloxycarbonyl) groups serve as orthogonal protecting groups. Researchers can selectively remove the Boc (tert-butoxycarbonyl) group without affecting the ester, allowing for controlled peptide synthesis .

- tert-Butylcatechol (TBC), a derivative of t-Butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate, has shown high efficiency as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products. It could be useful in industrial applications .

- The compound can be used for tert-butylation reactions. For instance, treatment of various free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly yields tert-butyl esters with free amino groups, providing a straightforward and safe method for functional group modification .

Peptide Mimetics and Secondary Structure Stabilization

Orthogonal Protecting Groups in Peptide Synthesis

Thermal Polymerization Inhibitor

Safe tert-Butylation of Carboxylic Acids and Alcohols

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-[4-(phenylmethoxycarbonylamino)piperidin-1-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-15-11-20(12-16-26)25-13-9-19(10-14-25)24-21(27)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZOOKFINUWPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)

![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)